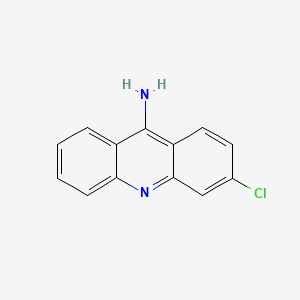
Acridine, 9-amino-3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-amino-3-chloro- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of acridine derivatives, including acridine, 9-amino-3-chloro-, typically involves the Ullmann condensation reaction. This reaction involves the condensation of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids, which are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . Another method involves the preparation of N-phenylanthranilic acid through the Ullmann reaction, followed by stirring in phosphorus oxychloride (POCl₃) to afford 9-chloro-acridine .
Chemical Reactions Analysis
Acridine, 9-amino-3-chloro-, like other acridine derivatives, undergoes various chemical reactions, including:
Oxidation: Acridine derivatives can be oxidized to form acridones.
Reduction: Reduction reactions can convert acridones back to acridines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for acridine derivatives.
Common Reagents and Conditions: Reagents such as POCl₃, PPA, and various anilines are commonly used in these reactions.
Major Products: The major products formed from these reactions include acridones, halogenated acridines, and other substituted acridine derivatives.
Scientific Research Applications
Acridine, 9-amino-3-chloro-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acridine, 9-amino-3-chloro-, involves its ability to intercalate with DNA. This intercalation disrupts DNA replication and transcription, leading to the inhibition of cell proliferation. Acridine derivatives also inhibit enzymes such as topoisomerase and telomerase, which are involved in DNA replication and maintenance . The semi-planar heterocyclic structure of acridine allows it to interact with various biomolecular targets, contributing to its broad range of biological activities .
Comparison with Similar Compounds
Acridine, 9-amino-3-chloro-, can be compared with other similar compounds such as:
Amsacrine (m-AMSA): An acridine derivative used as an anticancer agent.
Triazoloacridone (C-1305): Another acridine derivative with potential anticancer activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits anticancer activity and has entered clinical studies.
The uniqueness of acridine, 9-amino-3-chloro-, lies in its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications compared to other acridine derivatives .
Properties
CAS No. |
3407-98-5 |
|---|---|
Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-chloroacridin-9-amine |
InChI |
InChI=1S/C13H9ClN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,(H2,15,16) |
InChI Key |
IRSNBSGPKPZUDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















